molecular formula C11H9F3N2O2S2 B12910979 2-[(2,6-Dimethoxyphenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 62616-89-1

2-[(2,6-Dimethoxyphenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No.: B12910979
CAS No.: 62616-89-1
M. Wt: 322.3 g/mol
InChI Key: KCGGMFWKBACWJG-UHFFFAOYSA-N
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Description

2-[(2,6-Dimethoxyphenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dimethoxyphenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of 2,6-dimethoxyaniline with carbon disulfide and hydrazine hydrate to form the intermediate 2,6-dimethoxyphenylthiosemicarbazide. This intermediate is then cyclized with trifluoroacetic acid to yield the desired thiadiazole compound .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dimethoxyphenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism of action of 2-[(2,6-Dimethoxyphenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,6-Dimethoxyphenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a promising candidate for drug development and other applications where these properties are advantageous .

Properties

CAS No.

62616-89-1

Molecular Formula

C11H9F3N2O2S2

Molecular Weight

322.3 g/mol

IUPAC Name

2-(2,6-dimethoxyphenyl)sulfanyl-5-(trifluoromethyl)-1,3,4-thiadiazole

InChI

InChI=1S/C11H9F3N2O2S2/c1-17-6-4-3-5-7(18-2)8(6)19-10-16-15-9(20-10)11(12,13)14/h3-5H,1-2H3

InChI Key

KCGGMFWKBACWJG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)SC2=NN=C(S2)C(F)(F)F

Origin of Product

United States

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